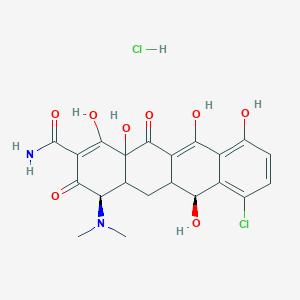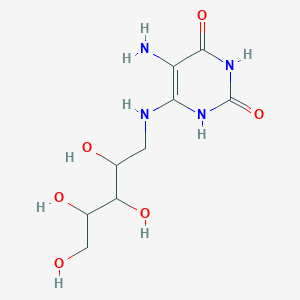![molecular formula C12H20N6O9 B14101505 (2R,3S,4S,5R,6R)-2-(azidomethyl)-6-[(2R,3R,4S,5S,6R)-6-(azidomethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-tetrahydropyran-3,4,5-triol](/img/structure/B14101505.png)
(2R,3S,4S,5R,6R)-2-(azidomethyl)-6-[(2R,3R,4S,5S,6R)-6-(azidomethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-tetrahydropyran-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a-D-Glucopyranoside, 6-azido-6-deoxy-a-D-glucopyranosyl6-azido-6-deoxy-: is a unique compound that belongs to the class of azido sugars. These compounds are characterized by the presence of azido groups (-N3) attached to the sugar molecule. The azido group is known for its reactivity, making this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the substitution of hydroxyl groups with azido groups using reagents like sodium azide (NaN3) in the presence of a catalyst . The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the azido groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: a-D-Glucopyranoside, 6-azido-6-deoxy-a-D-glucopyranosyl6-azido-6-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups using reagents like triphenylphosphine (PPh3) and water, leading to the formation of amines.
Click Chemistry: The azido groups can participate in click chemistry reactions with alkynes to form triazoles, which are useful in bioconjugation and material science.
Common Reagents and Conditions:
Sodium Azide (NaN3):
Triphenylphosphine (PPh3): Used in Staudinger reduction to convert azides to amines.
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.
Major Products:
Amines: Formed from the reduction of azides.
Triazoles: Formed from click chemistry reactions.
Wissenschaftliche Forschungsanwendungen
a-D-Glucopyranoside, 6-azido-6-deoxy-a-D-glucopyranosyl6-azido-6-deoxy- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of a-D-Glucopyranoside, 6-azido-6-deoxy-a-D-glucopyranosyl6-azido-6-deoxy- involves its reactivity due to the presence of azido groups. These groups can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations .
Vergleich Mit ähnlichen Verbindungen
6-Azido-6-deoxy-D-glucose: Another azido sugar with similar reactivity.
2-Azido-2-deoxy-D-glucose: Differing in the position of the azido group.
1-Azido-1-deoxy-β-D-glucopyranoside: Similar structure but with the azido group at a different position.
Uniqueness: a-D-Glucopyranoside, 6-azido-6-deoxy-a-D-glucopyranosyl6-azido-6-deoxy- is unique due to the presence of multiple azido groups, which enhances its reactivity and versatility in various chemical and biological applications .
Eigenschaften
Molekularformel |
C12H20N6O9 |
|---|---|
Molekulargewicht |
392.32 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(azidomethyl)-6-[(2R,3R,4S,5S,6R)-6-(azidomethyl)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H20N6O9/c13-17-15-1-3-5(19)7(21)9(23)11(25-3)27-12-10(24)8(22)6(20)4(26-12)2-16-18-14/h3-12,19-24H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 |
InChI-Schlüssel |
SEOGZJSYAKUEQG-LIZSDCNHSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN=[N+]=[N-])O)O)O)O)O)O)N=[N+]=[N-] |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CN=[N+]=[N-])O)O)O)O)O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B14101431.png)
![(2Z)-6-methyl-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B14101437.png)

![7-Bromo-1-(4-bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101472.png)
![7-[(2E)-but-2-en-1-yl]-3-methyl-8-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14101477.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101479.png)
![1-[3-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101481.png)
![[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14101485.png)
![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14101490.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B14101504.png)

![6-(3-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14101511.png)

